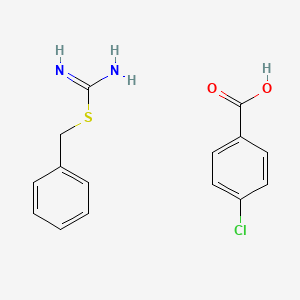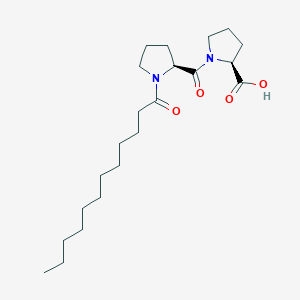
1-Dodecanoyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanoyl-L-prolyl-L-proline is a synthetic compound derived from the amino acid L-proline. This compound is characterized by the presence of a dodecanoyl group attached to the proline moiety, forming a unique structure that has garnered interest in various scientific fields. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
The synthesis of 1-Dodecanoyl-L-prolyl-L-proline typically involves classical peptide synthesis methods. One common approach is the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of the NH group, followed by carbodiimide-promoted peptide bond formation . The synthetic route can be summarized as follows:
Protection of L-proline: The NH group of L-proline is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups.
Formation of the peptide bond: The protected L-proline is then reacted with dodecanoic acid in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Dodecanoyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecanoyl-L-prolyl-L-proline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: It is used in studies related to protein folding and structure due to its proline content, which plays a crucial role in protein conformation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound’s proline moiety allows it to participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The dodecanoyl group enhances its hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Dodecanoyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Proline: A natural amino acid with a simpler structure, used widely in peptide synthesis and as a catalyst in organic reactions.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure, known for its role in studying protein folding and its potential antitumor activity.
Trans-4-hydroxy-L-proline: A hydroxylated form of proline, abundant in collagen, used in the synthesis of pharmaceuticals and as a chiral building block.
Properties
CAS No. |
65550-44-9 |
|---|---|
Molecular Formula |
C22H38N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H38N2O4/c1-2-3-4-5-6-7-8-9-10-15-20(25)23-16-11-13-18(23)21(26)24-17-12-14-19(24)22(27)28/h18-19H,2-17H2,1H3,(H,27,28)/t18-,19-/m0/s1 |
InChI Key |
QASPFWNUVWKHIS-OALUTQOASA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


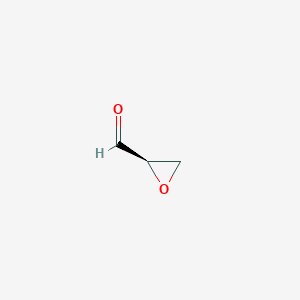
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
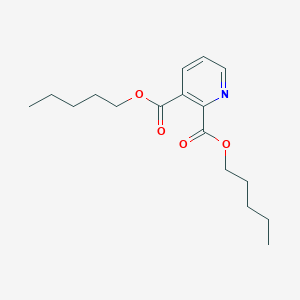
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
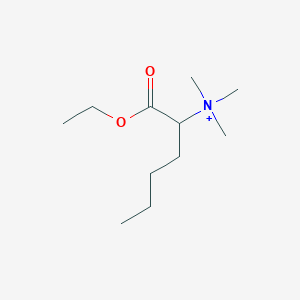
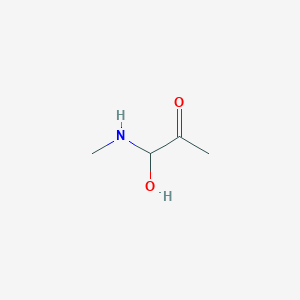
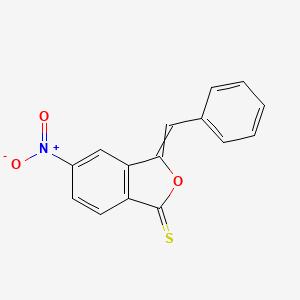
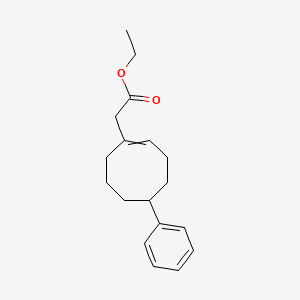
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
